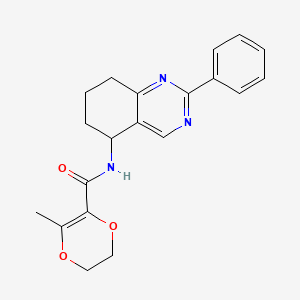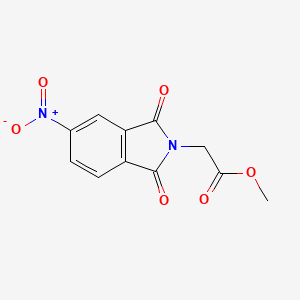![molecular formula C14H8Cl2N2O B6117231 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6117231.png)
5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one, also known as CPTH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent inhibitor of the histone acetyltransferase enzyme, which plays a crucial role in regulating gene expression.
Wirkmechanismus
5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one inhibits the histone acetyltransferase enzyme by binding to its active site and preventing the transfer of acetyl groups to histone proteins. This leads to a decrease in gene expression, which can have various effects depending on the specific genes being regulated. The inhibition of histone acetyltransferase enzyme has been shown to have anti-inflammatory effects, as well as anti-tumor effects by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, it has been shown to modulate the immune response by regulating cytokine production. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for the histone acetyltransferase enzyme. This allows for targeted modulation of gene expression, which can be useful in studying specific pathways and diseases. However, the use of 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one can also have limitations, such as off-target effects and potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure accurate and reliable results.
Zukünftige Richtungen
There are many future directions for research on 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy in vivo and to optimize dosing and administration. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Future studies could focus on its mechanism of action in the brain and its effects on cognitive function. Additionally, further studies are needed to determine its potential for use in other areas of research such as inflammation and immune regulation.
Synthesemethoden
The synthesis of 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions that require specialized equipment and expertise. The method involves the reaction of 5-chloroindoline-2,3-dione with 4-chloroaniline in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one. This synthesis method has been optimized for high yield and purity and has been validated through various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in research. Its ability to inhibit histone acetyltransferase enzyme has been shown to modulate gene expression, which can have implications in various fields of research such as cancer, neurodegenerative diseases, and inflammation. 5-chloro-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. It has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-chloro-3-(4-chlorophenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-8-1-4-10(5-2-8)17-13-11-7-9(16)3-6-12(11)18-14(13)19/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZWEUQTUYXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Cl)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-benzyl-1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6117154.png)


![6-(2,3-difluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6117181.png)
![2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B6117189.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6117197.png)
![1-(2-methoxyphenyl)-4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6117202.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-furamide](/img/structure/B6117209.png)
![methyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6117218.png)
![N-(3-chloro-4-fluorophenyl)-2-(9-methoxy-5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6117222.png)
![2-{[2-(4-chloro-3-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6117226.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6117232.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117239.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6117247.png)